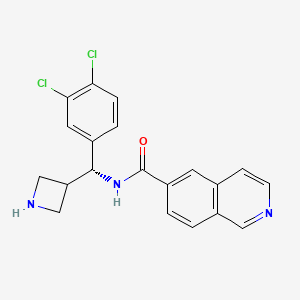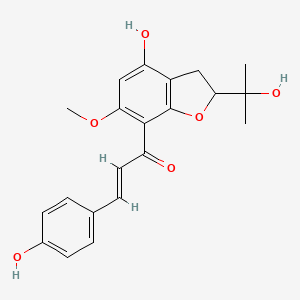
5-FAM-Woodtide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-FAM-Woodtide is a polypeptide used primarily as a biochemical assay reagent. It is a FAM-labeled Forkhead derived peptide, which corresponds to residues 324-334 of the transcription factor FKHR with two lysine residues added at the N-terminus to facilitate binding to phosphocellulose paper . The compound has a molecular weight of 1945.2 and a molecular formula of C89H133N21O26S .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Woodtide involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The FAM (fluorescein amidite) label is attached to the peptide during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
化学反応の分析
Types of Reactions
5-FAM-Woodtide undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups in the peptide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for labeling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学的研究の応用
5-FAM-Woodtide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for kinase assays, particularly for the DYRK family of kinases.
Biology: Used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Employed in the development of diagnostic assays and therapeutic research.
Industry: Utilized in the production of biochemical assay kits and research reagents
作用機序
5-FAM-Woodtide exerts its effects by acting as a substrate for specific kinases, such as the DYRK family of kinases. The FAM label allows for the detection and quantification of kinase activity through fluorescence measurements. The molecular targets include the active sites of the kinases, where phosphorylation of the peptide occurs .
類似化合物との比較
Similar Compounds
5-FAM-KKISGRLSPIMTEQ-NH2: A similar peptide with a slightly different sequence.
FAM-labeled peptides: Other peptides labeled with fluorescein amidite for use in biochemical assays.
Uniqueness
5-FAM-Woodtide is unique due to its specific sequence derived from the transcription factor FKHR and its application as a substrate for the DYRK family of kinases. Its FAM label provides a convenient means of detection through fluorescence, making it highly valuable in various biochemical assays .
特性
分子式 |
C89H133N21O26S |
|---|---|
分子量 |
1945.2 g/mol |
IUPAC名 |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H133N21O26S/c1-9-45(5)70(107-79(126)58(18-12-14-33-91)101-77(124)57(17-11-13-32-90)100-74(121)48-21-24-52-51(38-48)87(134)136-89(52)53-25-22-49(114)39-65(53)135-66-40-50(115)23-26-54(66)89)84(131)105-62(42-111)75(122)97-41-68(117)98-56(19-15-34-96-88(94)95)76(123)104-61(37-44(3)4)81(128)106-63(43-112)86(133)110-35-16-20-64(110)82(129)108-71(46(6)10-2)83(130)103-60(31-36-137-8)80(127)109-72(47(7)113)85(132)102-59(28-30-69(118)119)78(125)99-55(73(93)120)27-29-67(92)116/h21-26,38-40,44-47,55-64,70-72,111-115H,9-20,27-37,41-43,90-91H2,1-8H3,(H2,92,116)(H2,93,120)(H,97,122)(H,98,117)(H,99,125)(H,100,121)(H,101,124)(H,102,132)(H,103,130)(H,104,123)(H,105,131)(H,106,128)(H,107,126)(H,108,129)(H,109,127)(H,118,119)(H4,94,95,96)/t45-,46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-/m0/s1 |
InChIキー |
WAPOYWWTFFOQLN-CISARNBBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
正規SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)





![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

